molecular formula C17H23BO3 B151352 3-(1-Adamantyl)-4-methoxyphenylboronic acid CAS No. 459423-32-6

3-(1-Adamantyl)-4-methoxyphenylboronic acid

Cat. No. B151352
M. Wt: 286.2 g/mol
InChI Key: FPZOBRFHRPQGAA-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-4-methoxyphenylboronic acid is a boron-containing compound that plays a crucial role in the synthesis of complex organic molecules. It is particularly significant in the formation of C–C bonds through catalytic coupling reactions such as the Suzuki–Miyaura method. This compound is involved in the synthesis of molecules like Adapalene, which is constructed by coupling the 3-(1-adamantyl)-4-methoxyphenyl fragment with other organic moieties .

Synthesis Analysis

The synthesis of related compounds involves the adamantylation of naphthol derivatives, which leads to the formation of substituted products that are less prone to further oxidative transformations under the conditions used . Additionally, the preparation of 1,3-adamantanedicarboxylic acid from adamantane through bromination, hydrolysis, and the Koch-Haff reaction indicates the versatility of adamantane derivatives in synthesis, with good yields under mild conditions . These methods reflect the potential approaches for synthesizing the boronic acid derivative .

Molecular Structure Analysis

The molecular structure of 3-(1-Adamantyl)-4-methoxyphenylboronic acid is not directly discussed in the provided papers. However, the structural adaptability of adamantane derivatives is highlighted in the context of molecular recognition, where 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates the ability to form one-dimensional motifs through hydrogen bonding . This adaptability could be relevant to the boronic acid derivative's ability to participate in coupling reactions.

Chemical Reactions Analysis

The key chemical reaction for the synthesis of related compounds is the catalytic coupling, which is facilitated by the boron-containing functional group of the 3-(1-adamantyl)-4-methoxyphenyl fragment. The one-pot synthesis approach allows for the direct catalytic heterofunctionalization of aryl halides, which simplifies the technological application and can be performed without separating intermediate products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1-Adamantyl)-4-methoxyphenylboronic acid are not detailed in the provided papers, the general properties of adamantane derivatives can be inferred. Adamantane is known for its stability and resistance to chemical transformations, which suggests that its derivatives, including the boronic acid , may also exhibit these properties. The synthesis methods described imply that these compounds can be obtained in good yield and under relatively mild conditions .

Scientific Research Applications

DNA Binding and Molecular Modeling

Milanese et al. (2011) synthesized a derivative of 3-(1-Adamantyl)-4-methoxyphenylboronic acid and studied its interaction with DNA. The compound demonstrated higher DNA binding constants, attributed to the adamantyl group's hydrophobic interactions. Molecular modeling highlighted its intercalative binding to DNA, emphasizing the role of the adamantyl group in stabilization (Milanese et al., 2011).

Synthesis and Labeling

Pilgrim et al. (1991) reported the synthesis of 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a compound used for dermatological disorders, in a carbon-14 labeled form. This synthesis was crucial for tracing and studying the compound in biological systems (Pilgrim et al., 1991).

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) discussed the supramolecular assemblies involving phenylboronic and 4-methoxyphenylboronic acids. These assemblies, formed due to hydrogen bonding, are significant in understanding molecular interactions and designing novel materials (Pedireddi & Seethalekshmi, 2004).

Ring Expansion Reactions

Huang and Martin (2015) explored the reactions of pentaphenylborole with isocyanates, including those derived from 3-(1-Adamantyl)-4-methoxyphenylboronic acid. These reactions led to the creation of novel boron heterocycles, demonstrating the compound's utility in advanced organic synthesis (Huang & Martin, 2015).

Cancer Research

Dawson et al. (2007, 2008) investigated adamantyl-substituted retinoid-derived molecules for their apoptotic and antiproliferative activities on cancer cells. These studies are pivotal in understanding the compound's potential in cancer treatment and its interaction with nuclear receptors (Dawson et al., 2007), (Dawson et al., 2008).

Catalysis and Polymer Synthesis

Gerber et al. (2009) and Liaw et al. (2001) demonstrated the use of adamantyl-based compounds in catalysis and polymer synthesis. These studies underline the compound's versatility in chemical reactions and material science (Gerber et al., 2009), (Liaw & Liaw, 2001).

Safety And Hazards

The safety and hazards of adamantane derivatives depend on the specific compound. For example, 3-(1-Adamantyl)propanoic acid is identified as a substance for R&D use only and not for medicinal, household, or other use .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research may focus on the synthesis of new adamantane derivatives and their potential applications .

properties

IUPAC Name

[3-(1-adamantyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19-20H,4-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOBRFHRPQGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C23CC4CC(C2)CC(C4)C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630996
Record name [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantyl)-4-methoxyphenylboronic acid

CAS RN

459423-32-6
Record name [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Adamantyl-4-Methoxyphenyl Boronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VG Tribulovich, AV Garabadzhiu, I Kalvin'sh - Pharmaceutical Chemistry …, 2011 - Springer
A new method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene) was developed, characterized by stable high yields of intermediate and end …
Number of citations: 5 link.springer.com
ВГ Трибулович, АВ Гарабаджиу… - Химико …, 2011 - chem.folium.ru
Разработан новый способ синтеза 6-[3-(1-адамантил)-4-метоксифенил]-2-нафтойной кислоты (адапалена) который отличается стабильно высокими выходами …
Number of citations: 1 www.chem.folium.ru

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